molecular formula C13H8N4 B2829112 2-[(3-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile CAS No. 477710-85-3

2-[(3-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile

Cat. No.: B2829112
CAS No.: 477710-85-3
M. Wt: 220.235
InChI Key: RJEKDNFBYJMHQG-UHFFFAOYSA-N
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Description

2-[(3-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile is a chemical compound with a complex structure that includes a pyrazole ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile typically involves the reaction of 5-phenyl-1H-pyrazole-4-carbaldehyde with malononitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium ethoxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(3-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the phenyl or pyrazole rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile is unique due to its specific structure, which includes both a pyrazole ring and a phenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

IUPAC Name

2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4/c14-7-10(8-15)6-12-9-16-17-13(12)11-4-2-1-3-5-11/h1-6,9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEKDNFBYJMHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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